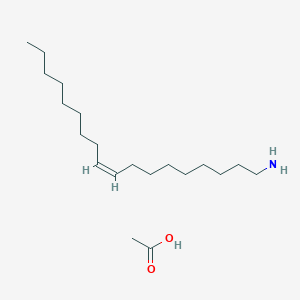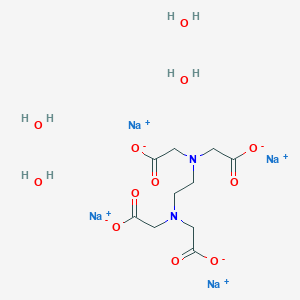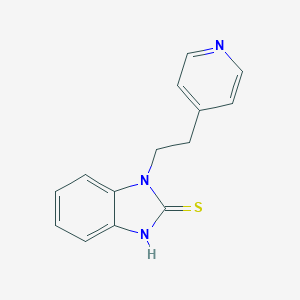
Mercaptopyridethyl benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercaptopyridethyl benzimidazole (MPB) is a small molecule inhibitor that has shown potential in various scientific research applications. MPB is a derivative of benzimidazole and contains a pyridine and thiol group. The compound has been synthesized by various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.
Mechanism of Action
The mechanism of action of Mercaptopyridethyl benzimidazole is not fully understood, but it is believed to inhibit specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes, including cell growth and differentiation. Mercaptopyridethyl benzimidazole has also been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell survival and proliferation. In addition, Mercaptopyridethyl benzimidazole has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
Mercaptopyridethyl benzimidazole has been shown to have various biochemical and physiological effects. Mercaptopyridethyl benzimidazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. Mercaptopyridethyl benzimidazole has also been shown to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is involved in learning and memory. In addition, Mercaptopyridethyl benzimidazole has been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
Mercaptopyridethyl benzimidazole has several advantages for lab experiments, including its small size and high purity. The compound is also relatively stable and can be stored for long periods of time. However, Mercaptopyridethyl benzimidazole has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Mercaptopyridethyl benzimidazole. One direction is to further investigate the mechanism of action of the compound and its specific targets. Another direction is to explore the potential of Mercaptopyridethyl benzimidazole as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and infectious diseases. In addition, future studies could focus on developing new derivatives of Mercaptopyridethyl benzimidazole with improved properties and efficacy.
Synthesis Methods
Mercaptopyridethyl benzimidazole can be synthesized by various methods, including the reaction of 2-aminopyridine with 2-bromoethyl mercaptan in the presence of a base, or the reaction of 2-aminopyridine with 2-chloroethyl mercaptan in the presence of a base. The compound can also be synthesized by the reaction of 2-mercaptobenzimidazole with 2-bromoethyl pyridine in the presence of a base. These methods have been reported to yield Mercaptopyridethyl benzimidazole in good yields and purity.
Scientific Research Applications
Mercaptopyridethyl benzimidazole has shown potential in various scientific research applications, including cancer therapy, neurodegenerative diseases, and infectious diseases. Mercaptopyridethyl benzimidazole has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways. Mercaptopyridethyl benzimidazole has also been shown to have neuroprotective effects and has potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, Mercaptopyridethyl benzimidazole has been shown to have antibacterial and antiviral properties, making it a potential candidate for the treatment of infectious diseases.
properties
CAS RN |
13083-37-9 |
|---|---|
Product Name |
Mercaptopyridethyl benzimidazole |
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
3-(2-pyridin-4-ylethyl)-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H13N3S/c18-14-16-12-3-1-2-4-13(12)17(14)10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2,(H,16,18) |
InChI Key |
GLGXJLSKHKTERR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=NC=C3)S |
SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CCC3=CC=NC=C3 |
Other CAS RN |
13083-37-9 |
synonyms |
2-mercapto-1-(beta-4-pyridethyl)benzimidazole 2-mercapto-1-(beta-pyridylethyl)benzimidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)

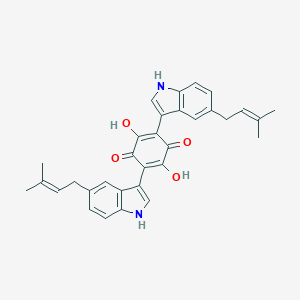

![Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-](/img/structure/B79255.png)

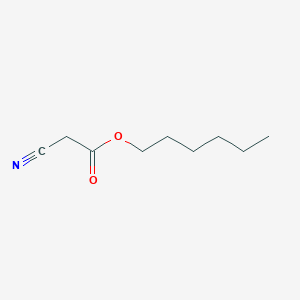

![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
